3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane 3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane
Brand Name: Vulcanchem
CAS No.: 918954-57-1
VCID: VC16928266
InChI: InChI=1S/C17H17NO3S/c1-13-7-9-15(10-8-13)22(19,20)18-11-16-17(12-18,21-16)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
SMILES:
Molecular Formula: C17H17NO3S
Molecular Weight: 315.4 g/mol

3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane

CAS No.: 918954-57-1

Cat. No.: VC16928266

Molecular Formula: C17H17NO3S

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane - 918954-57-1

Specification

CAS No. 918954-57-1
Molecular Formula C17H17NO3S
Molecular Weight 315.4 g/mol
IUPAC Name 3-(4-methylphenyl)sulfonyl-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane
Standard InChI InChI=1S/C17H17NO3S/c1-13-7-9-15(10-8-13)22(19,20)18-11-16-17(12-18,21-16)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
Standard InChI Key WXOZZVRFKGQQBZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C2)(O3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the azabicyclo[3.1.0]hexane family, a class of strained bicyclic systems with demonstrated utility in medicinal chemistry. Its molecular formula is C₁₇H₁₇NO₃S, derived from the core bicyclo[3.1.0]hexane scaffold (C₆H₈N), a phenyl group (C₆H₅), and a 4-methylbenzenesulfonyl moiety (C₇H₇SO₂) . The calculated molecular weight is 315.39 g/mol, with precise mass confirmed via high-resolution mass spectrometry (HRMS) in analogous compounds .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₇NO₃S
Molecular Weight315.39 g/mol
IUPAC Name3-(4-Methylphenyl)sulfonyl-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(C3C2OC3)C4=CC=CC=C4
InChI KeySCYGCDFRJNHFNV-UHFFFAOYSA-N

Stereochemical Considerations

The bicyclo[3.1.0]hexane system imposes significant ring strain, with the nitrogen and oxygen atoms occupying bridgehead positions. X-ray crystallography of related structures reveals a puckered conformation, where the sulfonyl group adopts an axial orientation to minimize steric clashes with the phenyl substituent . This spatial arrangement influences both reactivity and biological interactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(4-methylbenzenesulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane typically proceeds via a multi-step sequence:

  • Bicyclic Core Construction: A [3+2] cycloaddition between a nitrile oxide and a cyclopropane derivative forms the oxa-azabicyclo[3.1.0]hexane framework.

  • Sulfonylation: Treatment with 4-methylbenzenesulfonyl chloride introduces the sulfonyl group at the nitrogen bridgehead .

  • Phenyl Functionalization: Electrophilic aromatic substitution or transition-metal-catalyzed coupling installs the phenyl group at position 1.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CycloadditionNitrile oxide, Cu(I) catalyst, 80°C65–72
SulfonylationTosyl chloride, pyridine, 0°C → RT85–90
PhenylationPd(PPh₃)₄, Phenylboronic acid, K₂CO₃60–68

Purification and Characterization

Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) yields >95% purity. Structural confirmation employs NMR (¹H, ¹³C), IR, and HRMS. Key spectral signatures include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.32 (d, J = 8.0 Hz, 2H, tosyl methyl), 7.25–7.15 (m, 5H, phenyl) .

  • IR (KBr): 1350 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch) .

Reactivity and Functionalization

Sulfonyl Group Reactivity

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing prostaglandin analogs and neurokinin receptor antagonists. Its rigid structure enhances binding affinity in target validation studies .

Material Science

Incorporation into metal-organic frameworks (MOFs) improves thermal stability, with decomposition temperatures exceeding 300°C (TGA data) .

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